2-(3,4-Dichlorophenyl)-3-methylbutanoic acid
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Overview
Description
2-(3,4-Dichlorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylbutanoic acid backbone
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a widely used herbicide . 2,4-D primarily targets the auxin receptor system in plants, causing uncontrolled growth .
Mode of Action
If we consider its structural similarity to 2,4-d, it might also act by activating the auxin receptor system, leading to changes in the actin cytoskeleton and an increase in the synthesis of plant hormones abscisic acid (aba) and ethylene .
Biochemical Pathways
2,4-d, a structurally similar compound, affects the auxin receptor system, leading to uncontrolled growth in plants . This results in an increase in the levels of reactive oxygen species (ROS) .
Result of Action
Based on its structural similarity to 2,4-d, it might cause uncontrolled growth in plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Dichlorophenyl)-3-methylbutanoic acid. For instance, the genetic structure of soil bacterial communities is significantly modified in response to the application of 2,4-D, but only during the intense phase of this herbicide’s biodegradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-methylbutanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
3,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in various chemical syntheses.
Uniqueness
2-(3,4-Dichlorophenyl)-3-methylbutanoic acid is unique due to its specific combination of a dichlorophenyl group and a methylbutanoic acid backbone
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)10(11(14)15)7-3-4-8(12)9(13)5-7/h3-6,10H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBQVLROVKDETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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